1-Cycloheptene-1-carbonitrile
Overview
Description
1-Cycloheptene-1-carbonitrile is an organic compound with the molecular formula C8H11N. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound is a cyclic nitrile, specifically a seven-membered ring with a double bond and a cyano group at the first carbon position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Cycloheptene-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cycloheptanone with hydroxylamine to form cycloheptanone oxime, which is then dehydrated to produce this compound. Another method involves the reaction of cycloheptene with cyanogen bromide in the presence of a base to yield the desired compound.
Industrial production methods typically involve the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
1-Cycloheptene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield amines or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Addition: The double bond in the compound can undergo addition reactions with halogens, hydrogen halides, or other electrophiles to form various addition products.
Scientific Research Applications
1-Cycloheptene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.
Medicine: this compound derivatives are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 1-Cycloheptene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The double bond in the compound can also undergo electrophilic addition, leading to the formation of various intermediates and products. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
1-Cycloheptene-1-carbonitrile can be compared with other cyclic nitriles and alkenes:
1-Cyclohexene-1-carbonitrile: This compound has a six-membered ring instead of a seven-membered ring. It exhibits similar reactivity but has different physical properties due to the ring size.
Cycloheptane: This saturated cyclic hydrocarbon lacks the cyano group and double bond, making it less reactive in certain chemical reactions.
Cycloheptene: This compound has a double bond but lacks the cyano group. It undergoes similar addition reactions but does not participate in nucleophilic substitution involving the cyano group.
The uniqueness of this compound lies in its combination of a seven-membered ring, a double bond, and a cyano group, which confer distinct reactivity and applications.
Properties
IUPAC Name |
cycloheptene-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-8-5-3-1-2-4-6-8/h5H,1-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPRCTTYIILOTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402705 | |
Record name | 1-Cycloheptene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20343-19-5 | |
Record name | 1-Cycloheptene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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